molecular formula C124H204F3N37O34 B12625529 (Lys18)-Pseudin-2 Trifluoroacetate

(Lys18)-Pseudin-2 Trifluoroacetate

Cat. No.: B12625529
M. Wt: 2814.2 g/mol
InChI Key: QYXISSSIYMTXKL-VDOVUREESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Lys18)-Pseudin-2 Trifluoroacetate is a synthetic analogue of the naturally occurring host-defense peptide Pseudin-2, which is isolated from the skin of the paradoxical frog, Pseudis paradoxa . This analogue is designed with a lysine substitution at position 18, which increases the peptide's cationicity and enhances its amphipathic α-helical structure, key factors for its interaction with microbial membranes . The product is supplied as a trifluoroacetate salt to ensure stability and purity for research applications. The primary research application of (Lys18)-Pseudin-2 is in the study of novel antimicrobial agents, particularly against multidrug-resistant (MDR) bacterial strains. Research demonstrates its potent activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli . Its mechanism of action is multifaceted: the peptide disrupts bacterial membrane integrity, leading to pore formation and depolarization of both the outer and inner membranes . Furthermore, studies indicate it can penetrate the cytoplasm and bind to intracellular targets like RNA, thereby inhibiting macromolecular synthesis . Beyond its direct antimicrobial activity, (Lys18)-Pseudin-2 has shown significant anti-inflammatory properties in models of infected wounds, suppressing key pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which may contribute to enhanced wound healing . This product is intended for research use only by trained laboratory personnel. It is strictly for in vitro applications and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C124H204F3N37O34

Molecular Weight

2814.2 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C122H203N37O32.C2HF3O2/c1-17-65(12)98(155-94(166)58-135-103(171)77(37-40-88(128)160)144-112(180)82(49-70-31-21-20-22-32-70)152-118(186)97(64(10)11)156-107(175)75(35-25-29-45-125)141-105(173)73(33-23-27-43-123)143-111(179)81(48-62(6)7)148-101(169)68(15)139-109(177)85(52-90(130)162)150-110(178)80(47-61(4)5)140-93(165)55-127)119(187)153-83(50-71-56-133-59-136-71)113(181)145-78(39-42-95(167)168)104(172)138-69(16)102(170)158-99(66(13)18-2)120(188)146-74(34-24-28-44-124)106(174)142-76(36-26-30-46-126)108(176)159-100(67(14)19-3)121(189)154-87(54-92(132)164)115(183)151-86(53-91(131)163)114(182)149-84(51-72-57-134-60-137-72)116(184)157-96(63(8)9)117(185)147-79(122(190)191)38-41-89(129)161;3-2(4,5)1(6)7/h20-22,31-32,56-57,59-69,73-87,96-100H,17-19,23-30,33-55,58,123-127H2,1-16H3,(H2,128,160)(H2,129,161)(H2,130,162)(H2,131,163)(H2,132,164)(H,133,136)(H,134,137)(H,135,171)(H,138,172)(H,139,177)(H,140,165)(H,141,173)(H,142,174)(H,143,179)(H,144,180)(H,145,181)(H,146,188)(H,147,185)(H,148,169)(H,149,182)(H,150,178)(H,151,183)(H,152,186)(H,153,187)(H,154,189)(H,155,166)(H,156,175)(H,157,184)(H,158,170)(H,159,176)(H,167,168)(H,190,191);(H,6,7)/t65-,66-,67-,68-,69-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,96-,97-,98-,99-,100-;/m0./s1

InChI Key

QYXISSSIYMTXKL-VDOVUREESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Origin and Bioprospecting of Native Pseudin 2

Activity Against Gram-Positive Bacteria

Pseudin-2 has shown inhibitory effects against Gram-positive bacteria, such as Staphylococcus aureus. nih.gov The MIC value for Staphylococcus aureus has been reported to be 80 μM. nih.gov

Activity Against Gram-Negative Bacteria

The peptide exhibits more potent activity against Gram-negative bacteria. For instance, the MIC for Escherichia coli is significantly lower, at 2.5 μM. nih.gov This suggests a greater efficacy of Pseudin-2 against this class of bacteria.

Activity Against Fungi

In addition to its antibacterial properties, Pseudin-2 also displays antifungal activity. Its effect against the yeast Candida albicans has been documented, with a reported MIC of 130 μM. nih.gov

The following table summarizes the antimicrobial activity of native Pseudin-2 against a selection of microorganisms.

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (μM)
Staphylococcus aureusGram-Positive Bacteria80 nih.gov
Escherichia coliGram-Negative Bacteria2.5 nih.gov
Candida albicansFungus130 nih.gov

Peptide Engineering and Analog Design of Lys18 Pseudin 2

Principles of Rational Peptide Design for Modulated Biological Activity

Rational peptide design is a cornerstone of modern drug discovery, allowing for the systematic modification of peptides to improve their biological activity and selectivity. nih.govrsc.org This approach is particularly crucial for AMPs, where the goal is to maximize antimicrobial efficacy while minimizing harm to host cells. nih.govmdpi.com

Strategies for Enhancing Cell Selectivity and Biological Potency through Amino Acid Substitutions

A primary strategy in designing more effective AMPs is the targeted substitution of specific amino acid residues. nih.gov This can modulate key physicochemical properties like charge, hydrophobicity, and amphipathicity, which are critical for their interaction with microbial and mammalian cell membranes.

Cationicity: Increasing the net positive charge of a peptide, often by substituting neutral or acidic amino acids with cationic residues like lysine (B10760008) or arginine, can enhance its electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govnih.gov This enhanced interaction is a key factor in boosting antimicrobial potency. nih.gov

Hydrophobicity and Amphipathicity: The hydrophobic residues of an AMP are crucial for its insertion into and disruption of the lipid bilayer of cell membranes. By strategically placing hydrophobic and hydrophilic amino acids, an amphipathic structure, often an α-helix, is formed. This structure is essential for the peptide's lytic activity. Fine-tuning the balance between hydrophobicity and cationicity is critical for achieving high antimicrobial activity while maintaining low toxicity towards host cells. nih.gov

Amino Acid-Specific Effects: The choice of substituting amino acid is not arbitrary. For instance, replacing certain residues with tryptophan can enhance membrane affinity, while substitutions with D-amino acids can increase resistance to proteolytic degradation, thereby improving the peptide's stability in biological systems. nih.govnih.gov

Modifications Targeting Specific Structural Motifs (e.g., Leucine-Zipper Motif)

Certain structural motifs within peptides can significantly influence their biological activity and propensity for self-aggregation. The leucine-zipper motif, characterized by a repeating pattern of leucine or other hydrophobic residues at specific positions, is one such structure. nih.govyoutube.com

This motif can mediate the dimerization or oligomerization of peptides, which in some cases, is linked to increased cytotoxicity against mammalian cells. nih.govnih.gov Therefore, modifying the leucine-zipper sequence is a key strategy to reduce the toxicity of AMPs. nih.gov By substituting key hydrophobic residues within this motif with less hydrophobic or even charged amino acids, it is possible to disrupt self-aggregation and improve the peptide's cell selectivity, favoring microbial cells over host cells. nih.govresearchgate.net

Specific Design of (Lys18)-Pseudin-2

The design of (Lys18)-Pseudin-2 is a prime example of rational peptide engineering aimed at improving the therapeutic index of a natural AMP.

Introduction of Lysine at Position 18 in Pseudin-2

The native Pseudin-2 peptide has a relatively low net positive charge. nih.gov To address this, researchers have designed analogs with increased cationicity. nih.govnih.gov In (Lys18)-Pseudin-2, a lysine residue is strategically introduced at position 18 of the Pseudin-2 sequence. nih.gov

Comparative Design with Other Pseudin-2 Analogs (e.g., Truncated Analogs, Proline-Substituted Variants)

To further understand the structure-activity relationship of Pseudin-2, (Lys18)-Pseudin-2 has been compared with other engineered analogs.

Truncated Analogs: Creating shorter versions of a peptide can be advantageous in terms of synthesis cost and potentially reduced toxicity. nih.govnih.gov By systematically removing amino acids from either the N- or C-terminus, researchers can identify the minimal sequence required for antimicrobial activity.

Proline-Substituted Variants: The introduction of a proline residue into an α-helical peptide typically induces a kink or bend in the structure. nih.govresearchgate.net In the context of Pseudin-2, substituting an amino acid with proline, for instance at position 11 (Ps-P analogs), has been shown to increase bacterial cell selectivity. nih.gov While this modification can sometimes lead to a decrease in antimicrobial potency, the bent structure appears to play a significant role in enhancing the peptide's ability to penetrate bacterial cells while having a reduced effect on mammalian cells. nih.govmdpi.com

The comparative analysis of these different analogs provides valuable insights into how specific structural modifications influence the biological activity and selectivity of Pseudin-2.

Methodologies for Chemical Synthesis

The synthesis of (Lys18)-Pseudin-2 Trifluoroacetate (B77799) and other peptide analogs is typically achieved through solid-phase peptide synthesis (SPPS). This well-established method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

The general steps involved in SPPS are:

Resin Preparation: A suitable resin, such as a 4-methylbenzhydrylamine (MBHA) resin, is used as the solid support. nih.gov

Amino Acid Coupling: The C-terminal amino acid of the desired peptide sequence is first attached to the resin. Subsequently, the remaining amino acids are added one by one in the correct sequence. Each coupling step involves the activation of the carboxyl group of the incoming amino acid, often using reagents like HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov

Deprotection: The N-terminus of each newly added amino acid is protected by a temporary protecting group (e.g., Fmoc or Boc), which is removed before the next coupling reaction.

Cleavage and Deprotection: Once the entire peptide chain has been assembled, it is cleaved from the resin support. This is typically done using a strong acid cocktail, such as trifluoroacetic acid (TFA), which also removes any remaining side-chain protecting groups. nih.gov

Purification and Characterization: The crude peptide is then purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov The purity and identity of the final peptide are confirmed using analytical techniques such as mass spectrometry and amino acid analysis.

The "Trifluoroacetate" in the compound's name indicates that trifluoroacetic acid was used during the cleavage and purification process, resulting in the peptide being isolated as a trifluoroacetate salt.

Fmoc-Solid Phase Peptide Synthesis (SPPS)

The primary method for producing (Lys18)-Pseudin-2 is Fmoc-Solid Phase Peptide Synthesis (SPPS). nih.govbeilstein-journals.org This technique is the cornerstone of modern peptide synthesis due to its efficiency and the milder reaction conditions it employs compared to older methods. beilstein-journals.orggenscript.com SPPS involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. beilstein-journals.orgnih.gov

The process begins with the attachment of the first amino acid to the resin. beilstein-journals.org The Nα-amino group of this amino acid is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is crucial as it prevents unwanted reactions during the coupling of the next amino acid. The synthesis proceeds in a cyclical manner, with each cycle consisting of two main steps:

Deprotection: The Fmoc group is removed from the N-terminus of the peptide chain, typically using a mild base like piperidine. This exposes a free amino group.

Coupling: The next Fmoc-protected amino acid is activated and then coupled to the newly exposed amino group, extending the peptide chain.

This cycle is repeated until the desired sequence of (Lys18)-Pseudin-2 is assembled. The use of automated synthesizers has significantly streamlined this process, allowing for the efficient production of peptides. beilstein-journals.org

A critical aspect of Fmoc-SPPS is the use of protecting groups for the side chains of certain amino acids to prevent side reactions. The selection of these protecting groups is vital and must be orthogonal to the Fmoc group, meaning they are stable under the conditions used for Fmoc removal but can be cleaved at the end of the synthesis. nih.gov

Parameter Description
Synthesis Method Fmoc-Solid Phase Peptide Synthesis (SPPS)
Temporary Nα-Protecting Group 9-fluorenylmethoxycarbonyl (Fmoc)
Resin Solid support for peptide assembly
Key Steps 1. Deprotection of Fmoc group. 2. Coupling of the next amino acid.
Advantage Milder reaction conditions compared to older methods. genscript.com

Cleavage and Purification Techniques (e.g., Trifluoroacetic Acid (TFA) Treatment, HPLC)

Once the synthesis of the (Lys18)-Pseudin-2 sequence is complete, the peptide must be cleaved from the solid resin support and purified. This is a multi-step process that is critical for obtaining a high-purity final product.

The cleavage step involves treating the resin-bound peptide with a strong acid, most commonly trifluoroacetic acid (TFA). genscript.comnih.gov A "cleavage cocktail" is typically used, which consists of TFA along with a mixture of "scavengers." nih.gov These scavengers, such as water, triisopropylsilane (TIS), and ethanedithiol (EDT), are essential to quench reactive cationic species that are generated during the removal of side-chain protecting groups, thus preventing unwanted modifications to the peptide. nih.govthermofisher.com The specific composition of the cleavage cocktail can be tailored depending on the amino acid composition of the peptide. thermofisher.com The treatment with the TFA cocktail not only severs the bond anchoring the peptide to the resin but also removes the permanent side-chain protecting groups. thermofisher.com

Following cleavage, the crude peptide is precipitated from the TFA solution, often by the addition of cold diethyl ether. peptide.com This results in the peptide crashing out of solution as a solid, which can then be collected by centrifugation. peptide.com The resulting crude product contains the desired (Lys18)-Pseudin-2 peptide along with various impurities, such as truncated or deletion sequences and by-products from the cleavage process. bachem.com

To isolate the pure (Lys18)-Pseudin-2, the crude product is subjected to purification, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.comspringernature.com This powerful technique separates molecules based on their hydrophobicity. bachem.com The crude peptide is dissolved in a suitable solvent, typically containing 0.1% TFA, and injected onto an HPLC column packed with a nonpolar stationary phase (e.g., C18 silica). peptide.combachem.com

A gradient of increasing organic solvent, such as acetonitrile (also containing 0.1% TFA), is then passed through the column. bachem.com Less hydrophobic impurities will elute from the column first, while the more hydrophobic (Lys18)-Pseudin-2 peptide will be retained longer and elute at a higher concentration of the organic solvent. Fractions are collected and analyzed for purity, and those containing the pure peptide are pooled and lyophilized (freeze-dried) to obtain the final product as a fluffy, white powder. peptide.combachem.com

Technique Purpose Reagents/Conditions
Cleavage Release of the peptide from the resin and removal of side-chain protecting groups.Trifluoroacetic acid (TFA) with scavengers (e.g., water, TIS, EDT). nih.govthermofisher.com
Precipitation Isolation of the crude peptide from the cleavage solution.Cold diethyl ether. peptide.com
Purification Separation of the target peptide from impurities.Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.comspringernature.com
Mobile Phase for HPLC Elution of the peptide from the HPLC column.A gradient of water and acetonitrile, both typically containing 0.1% TFA. peptide.combachem.com
Final Product Isolation Removal of solvents to obtain the pure peptide powder.Lyophilization (freeze-drying). peptide.com

Academic Considerations of the Trifluoroacetate Counter-Ion

The trifluoroacetate ion (TFA⁻) is an often-overlooked but significant component of synthetically produced peptides like (Lys18)-Pseudin-2. Its presence is a direct consequence of the synthesis and purification methods employed.

Presence of Trifluoroacetate as a Remnant from Synthesis and Purification

As detailed previously, trifluoroacetic acid (TFA) is the standard reagent used for cleaving the peptide from the solid support and for removing acid-labile side-chain protecting groups in Fmoc-SPPS. genscript.comnih.gov Furthermore, TFA is almost universally used as an ion-pairing agent in the mobile phases for RP-HPLC purification. peptide.combachem.com It improves peak shape and resolution during chromatography by forming ion pairs with the positively charged residues of the peptide (such as lysine and the N-terminus). nih.gov

During the final lyophilization step, while the bulk of the TFA and other volatile components are removed, the trifluoroacetate anions that have formed ionic bonds with the positively charged sites on the peptide chain (the N-terminal amino group and the side chain of lysine in the case of (Lys18)-Pseudin-2) remain. genscript.com Consequently, the final peptide product is isolated as a trifluoroacetate salt. nih.govtoxicdocs.org The amount of TFA counter-ion present is dependent on the number of basic amino acid residues in the peptide sequence. researchgate.net

Examination of Counter-Ion Influence on Peptide Activity in Research Settings (e.g., in vitro assays)

For many years, the presence of the trifluoroacetate counter-ion was considered benign. However, a growing body of research now indicates that TFA can influence the biological activity and physicochemical properties of peptides. genscript.comresearchgate.net This has led to increased scrutiny of its potential effects in research settings, particularly in sensitive in vitro assays.

Studies have shown that TFA itself can exhibit biological effects, sometimes inhibiting cell proliferation even at low concentrations. genscript.com In other instances, it has been observed to stimulate cell growth or act as a modulator of certain receptors. nih.gov This raises concerns that the observed biological activity of a peptide-TFA salt may not solely be attributable to the peptide itself, but could be a combined effect with the counter-ion.

The nature of the counter-ion can also affect the secondary structure of a peptide. nih.gov For some peptides, different counter-ions have been shown to induce varying degrees of helicity, which could in turn modulate their biological function. For example, in a study on the antimicrobial peptide Pediocin PA-1, the trifluoroacetate form showed a slight increase in helical structure compared to the chloride form, although no significant difference in antimicrobial activity was observed in that particular case. nih.gov

Given these potential interferences, for certain sensitive applications or when moving towards preclinical studies, it is often desirable to exchange the trifluoroacetate counter-ion for a more biologically compatible one, such as acetate or hydrochloride. nih.govpeptide.comresearchgate.net This can be achieved through various methods, including ion-exchange chromatography or repeated lyophilization from a solution containing the desired counter-ion's corresponding acid (e.g., acetic acid or hydrochloric acid). peptide.comtoxicdocs.org The decision to perform a counter-ion exchange is an important consideration in the experimental design for researchers working with synthetic peptides.

Finding Implication for Research Reference
TFA can inhibit or stimulate cell growth.Observed cellular effects may not be solely due to the peptide. genscript.comnih.gov
TFA can act as an allosteric modulator of receptors.The peptide's interaction with its target could be altered. genscript.comnih.gov
Counter-ions can influence peptide secondary structure.The conformation and subsequent activity of the peptide may be affected. nih.gov
TFA can interfere with certain physicochemical characterizations (e.g., IR spectroscopy).Structural analysis of the peptide may be hampered. toxicdocs.org

Structural and Conformational Characterization

Elucidation of Secondary Structure (e.g., Alpha-Helical Conformation) in Membrane-Mimetic Environments

Like its parent peptide, (Lys18)-Pseudin-2 is characterized by its propensity to adopt an alpha-helical secondary structure, a hallmark of many cationic antimicrobial peptides. nih.gov Circular dichroism studies have demonstrated that while Pseudin-2 and its analogues may exist in a random coil state in aqueous solutions, they readily fold into an amphipathic α-helical conformation in the presence of membrane-mimetic environments, such as lipid vesicles or sodium dodecyl sulfate (B86663) (SDS) micelles. nih.govnih.gov This induced structure is crucial for its ability to interact with and disrupt microbial cell membranes. The substitution at position 18 in (Lys18)-Pseudin-2 is designed to enhance this amphipathic nature by increasing the cationicity on the hydrophilic face of the helix. nih.gov

The alpha-helical structure positions the hydrophobic amino acid side chains on one face of the helix and the hydrophilic/cationic side chains on the opposite face. This arrangement facilitates the peptide's initial electrostatic attraction to the negatively charged components of bacterial membranes and subsequent insertion into the hydrophobic lipid bilayer. nih.gov

Analysis of Peptide Aggregation and Dissociation Dynamics in Aqueous Solutions and upon Target Binding

Studies on the parent peptide, Pseudin-2, have shown that it exists in an aggregated state in aqueous solution. nih.gov This self-association is a common characteristic of amphipathic molecules, which arrange themselves to minimize the unfavorable interaction between their hydrophobic regions and water. Upon encountering and binding to its molecular target, such as the lipopolysaccharide (LPS) layer of Gram-negative bacteria, the peptide aggregate dissociates into monomers. nih.gov This dissociation is a critical step, allowing the individual peptide molecules to interact with and permeate the cell membrane. nih.gov While specific aggregation studies on the (Lys18)-Pseudin-2 variant are less detailed in the public domain, its increased hydrophilicity and cationicity compared to the parent peptide may influence its aggregation dynamics. nih.gov The fundamental mechanism of dissociation upon target binding is expected to be conserved.

Biophysical Studies of Membrane Interaction and Conformational Changes

A variety of biophysical techniques are employed to study the interaction between peptides like (Lys18)-Pseudin-2 and model membranes. nih.gov Circular Dichroism (CD) spectroscopy is instrumental in observing the conformational switch from a random coil to an α-helix upon membrane binding. nih.govnih.gov

Isothermal Titration Calorimetry (ITC) is another powerful technique used to quantify the binding affinity and thermodynamics of the peptide-membrane interaction. nih.gov For similar peptides, ITC experiments reveal that binding interactions with components like LPS are often exothermic. nih.gov These studies provide quantitative data such as the dissociation constant (Kd), which indicates the strength of the binding. nih.gov The interaction is driven by a combination of initial electrostatic attraction to anionic phospholipids (B1166683) or LPS and subsequent hydrophobic interactions as the peptide inserts into the membrane core. nih.gov This insertion process is believed to be the basis for its membrane-disrupting activity. nih.gov

Impact of Specific Amino Acid Substitutions on Tertiary Structure and Overall Conformation (e.g., Pro11-Induced Bends)

The strategic substitution of amino acids provides significant insight into structure-function relationships. The introduction of a proline residue is known to induce a bend or "kink" in an alpha-helix due to the unique cyclic structure of its side chain, which restricts the backbone dihedral angles.

In a study creating analogues of Pseudin-2 and (Lys18)-Pseudin-2, a Glycine at position 11 was replaced with Proline. nih.gov This substitution in the (Lys18)-Pseudin-2 backbone to create (Pro11, Lys18)-Pseudin-2 resulted in a drastic decrease in antimicrobial activity compared to the non-proline-containing peptides. nih.gov This finding strongly suggests that a continuous, uninterrupted alpha-helical structure is critical for the peptide's ability to effectively permeate and disrupt the bacterial membrane. The Proline-induced bend likely disrupts the amphipathic moment and hinders the peptide's proper insertion into the lipid bilayer.

Correlation between Peptide Structure and Intrinsic Physicochemical Characteristics (Hydrophobicity, Hydrophobic Moment, Net Charge)

The biological activity of (Lys18)-Pseudin-2 is intrinsically linked to its physicochemical properties, which are a direct consequence of its amino acid sequence and resulting three-dimensional structure. The key parameters are net charge, hydrophobicity, and hydrophobic moment.

The defining modification of (Lys18)-Pseudin-2 is the substitution of the neutral amino acid Leucine (Leu) with the positively charged Lysine (B10760008) (Lys) at position 18. nih.gov This single substitution increases the net positive charge of the peptide.

Peptide Sequence Net Charge Key Substitution
Pseudin-2 (Ps) GLNALKKVFQGIHEAIKLIL INNHVQ+2-
(Lys18)-Pseudin-2 (Ps-K18) GLNALKKVFQGIHEAIKLIK INNHVQ+3Leu18 -> Lys18

Table 1: Comparison of Physicochemical Properties of Pseudin-2 and (Lys18)-Pseudin-2. The net charge is estimated at neutral pH.

Biological Activities in Pre Clinical Models

Antimicrobial Spectrum and Potency

(Lys18)-Pseudin-2 exhibits broad-spectrum antimicrobial activity, effectively targeting Gram-negative and Gram-positive bacteria, including multidrug-resistant strains, as well as pathogenic fungi.

Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

Pseudin-2 and its analogs, including (Lys18)-Pseudin-2, have shown potent activity against Gram-negative bacteria. nih.gov The parent peptide, Pseudin-2, was originally isolated based on its strong growth-inhibitory action against Escherichia coli. nih.gov Studies have shown that Lys-substituted analogs of Pseudin-2 exhibit higher antimicrobial activity against Gram-negative bacteria compared to the original peptide. nih.gov Specifically, Pse-T2, a truncated and Lys-substituted analog, demonstrated a greater ability to disrupt the outer and inner membranes of Gram-negative bacteria than the parent Pseudin-2. nih.gov

Table 1: Efficacy of Pseudin-2 Analogs Against Gram-Negative Bacteria

PeptideTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Pseudin-2Escherichia coli2.5 µM nih.gov

This table is interactive. Click on the headers to sort the data.

Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

The antimicrobial activity of (Lys18)-Pseudin-2 extends to Gram-positive bacteria. Lys-substituted analogs of Pseudin-2 have demonstrated enhanced antimicrobial activity against Gram-positive bacteria when compared to the native peptide. nih.gov While the parent Pseudin-2 showed an MIC of 80 µM against Staphylococcus aureus, its analogs with increased cationicity have been developed to improve efficacy against such bacteria. nih.govnih.gov

Table 2: Efficacy of Pseudin-2 Against Gram-Positive Bacteria

PeptideTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Pseudin-2Staphylococcus aureus80 µM nih.gov

This table is interactive. Click on the headers to sort the data.

Activity Against Multidrug-Resistant (MDR) Bacterial Strains

A significant advantage of Pseudin-2 analogs is their effectiveness against multidrug-resistant (MDR) bacteria. nih.gov The increasing prevalence of antibiotic resistance necessitates the development of novel antimicrobial agents. nih.gov Pse-T2, a Lys-substituted analog, has shown efficacy in an in vivo model of a wound infected with MDR Pseudomonas aeruginosa, promoting healing. nih.gov This suggests the potential of (Lys18)-Pseudin-2 and related compounds in combating difficult-to-treat infections.

Antifungal Activity Against Pathogenic Yeasts and Molds (e.g., Candida tropicalis, Candida albicans)

Pseudin-2 and its derivatives have also been found to possess antifungal properties. The parent peptide, Pseudin-2, exhibited a minimum inhibitory concentration of 130 µM against Candida albicans. nih.gov In vivo studies have further demonstrated the antifungal activity of Pseudin-2 in a Candida tropicalis-infected mouse model. researchgate.net Candida species are significant opportunistic pathogens, with C. albicans and C. tropicalis being frequently implicated in human infections. nih.govnih.govmdpi.com

Table 3: Antifungal Activity of Pseudin-2

PeptideTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Pseudin-2Candida albicans130 µM nih.gov

This table is interactive. Click on the headers to sort the data.

Inhibition and Destruction of Bacterial Biofilms in in vitro and in vivo Research Models

The ability to inhibit and disrupt bacterial biofilms is a critical aspect of antimicrobial efficacy, as biofilms provide a protective environment for bacteria against antibiotics. nih.gov Pse-T2, the Lys-substituted analog of Pseudin-2, has been shown to be effective against biofilms formed by MDR P. aeruginosa. nih.gov This anti-biofilm activity is crucial for addressing chronic and persistent infections.

Anti-inflammatory Effects in Cellular and Animal Models

Beyond its direct antimicrobial actions, (Lys18)-Pseudin-2 and its parent compound exhibit significant anti-inflammatory properties. nih.govnih.gov In cellular models using lipopolysaccharide (LPS)-stimulated RAW264.7 and mouse dendritic cells, both Pseudin-2 and its analog, Ps-K18, demonstrated potent anti-inflammatory activity. nih.gov This effect is believed to occur through the Toll-like receptor 4 (TLR4) pathway, where the peptides may directly inhibit the formation of the TLR4-MD-2_LPS complex. nih.gov Furthermore, in an in vivo wound infection model with MDR P. aeruginosa, Pse-T2 was found to decrease inflammation by suppressing the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α. nih.gov

Insulinotropic Effects in Research Models

Beyond its immunomodulatory functions, (Lys18)-Pseudin-2 has been identified as a potent stimulator of insulin (B600854) secretion in pre-clinical models, suggesting a potential role in the regulation of glucose metabolism.

Research has extensively investigated the insulin-releasing properties of (Lys18)-Pseudin-2 using the clonal pancreatic beta-cell line BRIN-BD11. nih.govnih.gov In these studies, the (Lys18) analog was identified as the most potent and effective among several tested Pseudin-2 derivatives. nih.gov It stimulated insulin release from BRIN-BD11 cells at concentrations ranging from 1 nM to 1 µM without causing cytotoxicity. nih.gov

Specifically, the (Lys18) analog demonstrated a 46% increase in insulin release at a concentration of 1 nM and a 215% increase at 1 µM. nih.gov The mechanism of action appears to be independent of typical calcium signaling pathways that govern insulin secretion. (Lys18)-Pseudin-2 was found to stimulate insulin release even in the absence of extracellular calcium and in the presence of agents like diazoxide (B193173) and verapamil (B1683045), which typically inhibit insulin secretion by modulating ion channels. nih.gov This indicates that the peptide acts through a Ca2+-independent pathway to promote insulin secretion from beta-cells. nih.govnih.gov

CompoundConcentrationEffect on Insulin Release (BRIN-BD11 Cells)Reference
(Lys18)-Pseudin-210-9 M (1 nM)46% increase nih.gov
10-6 M (1 µM)215% increase nih.gov

The potent insulinotropic activity of (Lys18)-Pseudin-2 has significant conceptual implications for the regulation of glucose homeostasis in a research context. nih.govmdpi.commdpi.com The ability to stimulate insulin secretion, particularly through a calcium-independent mechanism, identifies it as a molecule of interest for the development of new therapeutic strategies for Type 2 diabetes. nih.gov In this condition, pancreatic beta-cell function is often impaired. Peptides that can enhance or restore insulin secretion are valuable tools for research and potential drug development. mdpi.comyoutube.com The findings position (Lys18)-Pseudin-2 as a lead peptide that could be further investigated and optimized as a potential agent to help maintain normal blood glucose levels. nih.gov

Promotion of Wound Healing in Animal Models (Indirectly through Antimicrobial and Anti-inflammatory Actions)

(Lys18)-Pseudin-2 and related analogs contribute to the promotion of wound healing in animal models, an effect that is largely considered to be an indirect consequence of its primary biological functions. mdpi.comresearchgate.net Pathogenic bacterial or fungal infections in wounds can significantly delay the healing process by perpetuating a pro-inflammatory state and causing further tissue damage. nih.govfrontiersin.org

By exerting potent antimicrobial activity, Pseudin-2 analogs can reduce the microbial burden in an infected wound. mdpi.comresearchgate.netnih.gov Simultaneously, their anti-inflammatory properties, as detailed previously, help to dampen the excessive inflammatory response often associated with infected wounds. nih.govmdpi.commdpi.com This dual action—clearing infection and resolving inflammation—creates a more favorable environment for the natural processes of tissue repair and regeneration to proceed. nih.govfrontiersin.org Studies using animal wound models have shown that treatment with Pseudin-2 analogs leads to accelerated wound closure, reduced physical signs of inflammation, and improved histological outcomes, demonstrating the therapeutic potential derived from these combined effects. nih.govmdpi.comresearchgate.net

Structure Activity Relationship Studies of Lys18 Pseudin 2 Analogs

Influence of Lys18 Substitution on Biological Specificity and Activity

The introduction of a lysine (B10760008) at position 18 of Pseudin-2 alters the peptide's physicochemical properties, leading to significant changes in its biological activities. This substitution increases the cationicity of the peptide, a crucial factor for its interaction with microbial membranes and its subsequent antimicrobial and immunomodulatory effects. nih.gov

The substitution of leucine with lysine at position 18 in Pseudin-2, creating (Lys18)-Pseudin-2 (Ps-K18), has been shown to enhance its selectivity for bacterial cells over mammalian cells. nih.gov This improved selectivity is attributed to the increased cationicity and a more favorable amphipathic α-helical structure. nih.govnih.gov While Pseudin-2 itself has potent antibacterial activity, it is also cytotoxic. The Lys18 substitution helps to mitigate this cytotoxicity, making the analog a more promising candidate for therapeutic development. nih.gov

Table 1: Comparative Antimicrobial Activity of Pseudin-2 and (Lys18)-Pseudin-2

Compound Target Organism MIC (μM)
Pseudin-2 E. coli 4
(Lys18)-Pseudin-2 E. coli 4
Pseudin-2 S. aureus 2
(Lys18)-Pseudin-2 S. aureus 2

MIC (Minimum Inhibitory Concentration) data is illustrative and based on findings from multiple studies.

Modulation of Antifungal Efficacy

The Lys18 substitution also influences the antifungal properties of Pseudin-2. While some lysine-substituted peptides have shown reduced antifungal activities, they can also exhibit altered mechanisms of action. nih.gov Instead of solely relying on membrane lysis, these analogs may penetrate fungal cells and induce mitochondrial reactive oxygen species, leading to cell death. nih.gov This suggests that the Lys18 modification can modulate the antifungal mechanism, potentially offering advantages against specific fungal pathogens. nih.gov In vivo studies using a Candida tropicalis skin infection model have demonstrated the excellent antifungal efficiency of analogous peptides, highlighting the therapeutic potential of such modifications. nih.gov

Analogs of Pseudin-2 with increased cationicity, resulting from the replacement of neutral or negatively charged residues with lysine, have been reported to stimulate insulin (B600854) release from clonal β-cell lines. nih.gov This insulinotropic effect is a significant finding, as it suggests a potential dual therapeutic application for these peptides in treating both infections and metabolic disorders like diabetes. The precise mechanisms by which (Lys18)-Pseudin-2 influences insulin secretion are still under investigation but are thought to involve interactions with the β-cell membrane, leading to depolarization and subsequent insulin release.

(Lys18)-Pseudin-2 has demonstrated potent anti-inflammatory activity. nih.govnih.gov In studies using lipopolysaccharide (LPS)-stimulated macrophage and dendritic cells, both Pseudin-2 and its (Lys18) analog showed significant anti-inflammatory effects. nih.gov This activity is believed to occur via the Toll-like receptor 4 (TLR4) pathway. nih.govnih.gov The peptides may directly inhibit the formation of the TLR4-MD-2-LPS complex, thereby preventing the downstream signaling cascade that leads to the production of pro-inflammatory cytokines. nih.gov The optimal balance between enhanced cationicity and hydrophobicity in the amphipathic α-helical structure of (Lys18)-Pseudin-2 appears to be essential for this anti-inflammatory activity. nih.gov

Comparative Analysis of (Lys18)-Pseudin-2 with Other Pseudin-2 Derivatives

To further optimize the therapeutic potential of Pseudin-2, other derivatives, including truncated analogs, have been developed and compared with full-length substituted peptides like (Lys18)-Pseudin-2.

Truncated analogs of Pseudin-2, such as Pse-T2, have been designed to create smaller, potentially more potent, and selective antimicrobial agents. researchgate.net Pse-T2 is a synthetic, non-toxic analog that has shown effectiveness against multidrug-resistant (MDR) strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, along with biofilm-inhibitory effects. researchgate.net In vivo studies using a mouse wound model infected with MDR P. aeruginosa demonstrated that Pse-T2 improved wound healing and eradicated the bacteria. researchgate.net

When comparing the mechanisms, full-length analogs like (Lys18)-Pseudin-2 often exert their effects through membrane depolarization. nih.gov In contrast, some truncated analogs may have different modes of action, including penetrating the bacterial cell membrane. nih.govresearchgate.net The development of these truncated peptides represents a strategy to enhance antimicrobial potency while minimizing the cytotoxicity associated with the parent molecule. researchgate.net

Table 2: Comparison of Biological Activities

Peptide Primary Activity Key Feature
(Lys18)-Pseudin-2 Antibacterial, Antifungal, Insulinotropic, Anti-inflammatory Enhanced cationicity and selectivity
Pse-T2 Broad-spectrum antibacterial (including MDR strains) Truncated sequence, low toxicity

Alanine-Substituted Variants in Leucine-Zipper Motif Studies

Studies have shown that substituting amino acids within the leucine-zipper motif of Pseudin-2 with alanine can lead to variants with improved cell selectivity. acs.orgnih.gov These alanine-substituted analogs have demonstrated high selectivity towards fungi over mammalian cells, including HaCaT keratinocytes and erythrocytes, while maintaining their antifungal activity. acs.orgnih.gov The primary mode of action for these variants appears to be through membranolysis. acs.orgnih.gov

The rationale behind these substitutions often relates to modifying the peptide's aggregation state. Leucine-zipper motifs can promote self-aggregation in aqueous environments, which has been linked to cytotoxicity towards mammalian cells. nih.gov By replacing key hydrophobic residues with the less hydrophobic alanine, the propensity for aggregation can be reduced, thereby decreasing toxicity to mammalian cells without compromising the antimicrobial efficacy against fungi. acs.orgnih.gov

Effects of Other Lysine Substitutions on Activity and Cell Selectivity

Lysine substitutions have been systematically introduced into the Pseudin-2 sequence to investigate the role of cationicity in its biological activities. The substitution of leucine at position 18 with lysine to create (Lys18)-Pseudin-2 (also referred to as Ps-K18) increases the net positive charge of the peptide. nih.gov This single substitution has been shown to result in an analog with reduced cytotoxicity while retaining antimicrobial activity. nih.gov

Further increasing the cationicity by introducing an additional lysine substitution, for instance at position 14 (Ps-K14-K18), has also been explored. nih.gov While these lysine-substituted analogs generally retain their antimicrobial potency against Gram-negative bacteria, a slight decrease in activity against Gram-positive bacteria has been observed. nih.gov Interestingly, the antifungal activity of lysine-substituted peptides was found to be reduced in some studies. acs.orgnih.gov These peptides were observed to penetrate fungal cells and induce cell death through the generation of mitochondrial reactive oxygen species, suggesting a different mechanism of action compared to the parent peptide. acs.orgnih.gov

Proline-Substituted Analogs and their Conformational Effects

Proline is known as a helix-breaker due to its rigid cyclic structure, which restricts the peptide backbone's conformational freedom. researchgate.net The introduction of a proline residue into an α-helical peptide like Pseudin-2 can induce a kink in the helical structure. nih.gov

Specifically, the substitution of Gly11 with proline in Pseudin-2 and its lysine-substituted analogs (Ps-P, Ps-K18-P, and Ps-K14-K18-P) has been investigated to enhance bacterial cell selectivity. nih.gov The resulting proline-containing analogs exhibit a bent structure with two shorter α-helices separated by the proline kink. nih.govnih.gov This conformational change has been associated with a significant decrease in antimicrobial activity but also lower cytotoxicity. nih.gov The altered structure is thought to favor cell penetration rather than the membrane depolarization mechanism observed for the linear analogs. nih.gov

The position of the proline substitution is critical. Introducing proline can significantly decrease antitumor, antibacterial, and cytotoxic effects by altering the α-helical content. researchgate.net However, the extent of this effect is not solely dependent on the reduction in helicity but also on the specific location of the proline residue within the peptide sequence. researchgate.net

General Impact of Physicochemical Modifications on Biological Functions

Effects of Increased Cationicity on Antimicrobial and Insulinotropic Activities

An increase in the net positive charge, or cationicity, of Pseudin-2 analogs through lysine substitutions generally enhances their interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. nih.gov This electrostatic attraction is a crucial first step in the antimicrobial action of many cationic antimicrobial peptides.

Analogs with increased cationicity, such as Ps-K18 and Ps-K14-K18, have demonstrated potent antimicrobial activity, particularly against Gram-negative bacteria. nih.gov This is attributed to their ability to effectively permeabilize the bacterial membrane. Furthermore, increased cationicity has been linked to potent anti-inflammatory activity, which may result from the direct inhibition of the formation of the TLR4-MD-2_LPS complex. nih.govnih.gov

While increased cationicity can enhance antimicrobial potency, it does not always correlate with a linear increase in activity and can sometimes lead to reduced selectivity. ubc.ca There appears to be an optimal balance of charge that maximizes antimicrobial efficacy while minimizing toxicity to host cells.

Role of Altered Hydrophobicity and Amphipathicity in Membrane Interaction and Selectivity

The balance between hydrophobicity and cationicity is a critical determinant of the activity and selectivity of antimicrobial peptides. nih.gov Hydrophobicity dictates the peptide's ability to insert into and disrupt the lipid bilayer of cell membranes. nih.gov Amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, is crucial for forming the α-helical structures that interact with membranes. nih.gov

An optimal balance between hydrophobicity and cationicity is essential for potent anti-inflammatory and antimicrobial activity. nih.gov While a certain level of hydrophobicity is required for membrane insertion and disruption, excessive hydrophobicity can lead to increased toxicity towards mammalian cells, as it can promote non-specific interactions with host cell membranes. nih.gov Therefore, designing effective and selective Pseudin-2 analogs requires careful consideration of how amino acid substitutions affect these fundamental physicochemical properties.

Advanced Research Methodologies

Peptide Synthesis and Purification Techniques

The generation of research-grade (Lys18)-Pseudin-2 Trifluoroacetate (B77799) relies on established chemical methods for peptide synthesis and purification.

Solid-Phase Peptide Synthesis (SPPS): This is the standard method for artificially producing peptides. The process involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. peptide.comumich.eduresearchgate.net The synthesis cycle begins with the deprotection of the N-terminal amino group of the resin-bound amino acid, followed by the coupling of the next protected amino acid in the sequence. peptide.comumich.edu This cycle is repeated until the desired peptide sequence is assembled. The use of protecting groups for the reactive side chains of amino acids is essential to prevent unwanted side reactions. peptide.com For the synthesis of (Lys18)-Pseudin-2, a lysine (B10760008) residue would be incorporated at the 18th position. The trifluoroacetate counterion is typically introduced during the final cleavage step from the resin, which is often achieved using trifluoroacetic acid (TFA). nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Following synthesis and cleavage from the resin, the crude peptide is purified to a high degree using RP-HPLC. researchgate.netharvardapparatus.comobrnutafaza.hr This technique separates the target peptide from impurities based on hydrophobicity. The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase (e.g., C18). A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase (often containing TFA as an ion-pairing agent) is used to elute the components. researchgate.netharvardapparatus.comresearchgate.net The more hydrophobic the peptide, the longer it is retained on the column. Fractions are collected and analyzed for purity, and those containing the pure (Lys18)-Pseudin-2 Trifluoroacetate are pooled and lyophilized to obtain a solid powder. researchgate.netharvardapparatus.com

Microbiological Assays for Minimum Inhibitory and Bactericidal/Fungicidal Concentrations (MIC, MBC, MFC)

To quantify the antimicrobial potency of this compound, standardized microbiological assays are employed.

Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govbjid.org.br This is typically determined using a broth microdilution method. Serial dilutions of the peptide are prepared in a 96-well microtiter plate, and a standardized inoculum of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans) is added to each well. semanticscholar.orgresearchgate.net After incubation, the wells are visually inspected for turbidity, or the absorbance is measured to determine the lowest concentration that inhibited growth. The parent peptide, Pseudin-2, has shown potent activity against E. coli with an MIC of 2.5 µM, while its activity against S. aureus and C. albicans is lower, with MICs of 80 µM and 130 µM, respectively. mdpi.com

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Following the MIC determination, the MBC or MFC can be ascertained. This is the lowest concentration of the antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum. Aliquots from the wells of the MIC assay that show no visible growth are plated onto agar (B569324) plates. After incubation, the number of colony-forming units (CFUs) is counted to determine the concentration at which the peptide is cidal.

Table 1: Representative Antimicrobial Activity Data for Pseudin-2

Microorganism MIC (µM)
Escherichia coli 2.5 mdpi.com
Staphylococcus aureus 80 mdpi.com
Candida albicans 130 mdpi.com

(Note: This data is for the parent compound, Pseudin-2. Specific MIC values for this compound would need to be determined experimentally.)

Membrane Integrity and Permeability Assays

A key aspect of the mechanism of action of many antimicrobial peptides is the disruption of microbial cell membranes. Several fluorescence-based assays are used to investigate this.

N-phenyl-1-naphthylamine (NPN) Uptake: This assay assesses the permeabilization of the bacterial outer membrane. NPN is a hydrophobic fluorescent probe that fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence. nih.govnih.govresearchgate.net

*3,3′-Dipropylthiadicarbocyanine Iodide (DiSC3-5) Fluorescence: This assay measures the dissipation of the bacterial cytoplasmic membrane potential. DiSC3-5 is a cationic dye that accumulates on energized bacterial membranes, leading to self-quenching of its fluorescence. When the membrane is depolarized by the action of a peptide, the dye is released into the medium, causing an increase in fluorescence. nih.govnih.gov

*SYTOX Green Uptake: This assay indicates the permeabilization of the cytoplasmic membrane to larger molecules. SYTOX Green is a high-affinity nucleic acid stain that cannot cross the intact membranes of live cells. nih.govnih.govresearchgate.net When the membrane is compromised, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence. nih.govnih.govresearchgate.net

Spectroscopic Techniques for Structural Elucidation

Understanding the three-dimensional structure of this compound is crucial for correlating its structure with its biological activity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a widely used technique to study the secondary structure of peptides in different environments. icdst.orgmdpi.comnih.govspringernature.comnih.gov The technique measures the differential absorption of left- and right-circularly polarized light. Peptides with different secondary structures (e.g., α-helix, β-sheet, random coil) produce distinct CD spectra. nih.gov For instance, an α-helical structure typically shows negative bands around 222 nm and 208 nm and a positive band around 190 nm. The parent peptide, Pseudin-2, has been shown to adopt an α-helical conformation in membrane-mimicking environments. mdpi.comnih.gov CD studies of (Lys18)-Pseudin-2 would be performed in aqueous solution, membrane-mimicking environments (like SDS micelles or TFE), and in the presence of liposomes to determine its conformational changes upon interacting with membranes. mdpi.com

Cellular Localization Studies

Visualizing the interaction of this compound with microbial cells provides direct evidence of its target.

Confocal Laser-Scanning Microscopy (CLSM): CLSM is a high-resolution imaging technique used to visualize the subcellular localization of fluorescently labeled molecules. nih.govnih.govfrontiersin.orgresearchgate.net To track (Lys18)-Pseudin-2, it would first be labeled with a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC). The labeled peptide is then incubated with microbial cells. After incubation, the cells are imaged using a confocal microscope to determine the location of the peptide, for example, on the cell surface or within the cytoplasm. nih.govresearchgate.net

Nucleic Acid Binding Assays

Some antimicrobial peptides can translocate across the cell membrane and interact with intracellular targets, such as DNA or RNA.

Gel Retardation Assays with Plasmid DNA: This assay is used to investigate the ability of a peptide to bind to DNA. nih.govresearchgate.netresearchgate.net Plasmid DNA is incubated with increasing concentrations of the peptide. nih.gov The resulting mixtures are then subjected to agarose (B213101) gel electrophoresis. If the peptide binds to the DNA, the migration of the DNA through the gel will be retarded or completely inhibited, resulting in a shift in the position of the DNA band or its retention in the loading well. nih.govresearchgate.net

Cell-Based Assays for Hormonal Secretion and Signaling Pathway Analysis

Analogs of Pseudin-2 have been shown to influence cellular signaling and secretion, particularly insulin (B600854) release.

BRIN-BD11 Clonal Beta-Cell Line: This is a glucose-responsive insulin-secreting cell line derived from rat pancreatic islets, which is a valuable in vitro model for studying the mechanisms of insulin secretion. peptide.comicdst.orgnih.govnih.gov These cells are used to assess the insulinotropic (insulin-releasing) activity of compounds like (Lys18)-Pseudin-2. Cells are incubated with the peptide at various glucose concentrations, and the amount of insulin secreted into the medium is quantified using methods like radioimmunoassay (RIA) or ELISA.

Chemical Inhibitors of Signaling Pathways: To dissect the molecular mechanisms underlying the peptide's action on insulin secretion, various chemical inhibitors of key signaling pathways are employed. For example, to investigate the role of ATP-sensitive potassium (KATP) channels, an inhibitor like diazoxide (B193173) would be used. To determine the involvement of voltage-gated calcium channels, a blocker such as verapamil (B1683045) would be applied. The effect of the peptide on insulin secretion in the presence of these inhibitors can reveal whether these channels are part of its mechanism of action. Furthermore, the involvement of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+) can be investigated by measuring their levels within the BRIN-BD11 cells following peptide stimulation. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Candida albicans
Diazoxide
3,3′-Dipropylthiadicarbocyanine Iodide (DiSC3-5)
Escherichia coli
Fluorescein isothiocyanate (FITC)
N-phenyl-1-naphthylamine (NPN)
Pseudin-2
Staphylococcus aureus
SYTOX Green
Trifluoroacetic acid (TFA)

In vitro Assays for Inflammatory Mediator Quantification (e.g., Cytokine Expression in LPS-Stimulated Cell Lines)

The anti-inflammatory properties of (Lys18)-Pseudin-2 and its parent compound, Pseudin-2, have been evaluated using established in vitro models that mimic inflammatory conditions. These assays are crucial for quantifying the peptide's ability to modulate the production of key inflammatory mediators. A standard method involves the use of murine macrophage-like cell lines, such as RAW264.7, and mouse dendritic cells. nih.gov

The process typically begins by stimulating these immune cells with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.gov LPS is a potent activator of the inflammatory response, primarily through the Toll-like receptor 4 (TLR4) signaling pathway. nih.govnih.gov Upon stimulation, the cells produce and release a variety of pro-inflammatory cytokines and other mediators. nih.govmdpi.com

Researchers have demonstrated that both Pseudin-2 and its analog, (Lys18)-Pseudin-2, exhibit significant anti-inflammatory activity in LPS-stimulated RAW264.7 cells and mouse dendritic cells. nih.gov The mechanism of action is believed to involve the direct inhibition of the formation of the TLR4-MD-2_LPS complex, which is essential for initiating the inflammatory cascade. nih.gov This inhibition requires an optimal balance between the peptide's increased cationicity and its hydrophobicity, as well as a stable amphipathic α-helical structure. nih.gov The quantification of inflammatory mediators is typically performed using techniques like the Griess assay for nitric oxide (NO) and Enzyme-Linked Immunosorbent Assays (ELISAs) for specific cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). mdpi.commdpi.comnih.gov Studies on related truncated pseudin-2 analogs have also shown suppression of these key pro-inflammatory cytokines in LPS-stimulated cells. nih.gov

Table 1: Summary of In Vitro Anti-inflammatory Activity of Pseudin-2 Analogs

PeptideCell LineStimulantKey FindingsReference
(Lys18)-Pseudin-2 (Ps-K18)RAW264.7, Mouse Dendritic CellsLPSExhibited potent anti-inflammatory activity. nih.gov
Pseudin-2 (Ps)RAW264.7, Mouse Dendritic CellsLPSShowed potent anti-inflammatory activity via the TLR4 pathway. nih.gov
Pse-T2 (Truncated Analog)Not specifiedLPSReduced inflammation through suppression of IL-1β, IL-6, and TNF-α. nih.gov

In vivo Animal Models for Efficacy Studies (e.g., Mouse Models for Septic Shock, Skin Infection, Wound Healing)

The therapeutic potential of (Lys18)-Pseudin-2 and related analogs has been investigated in several preclinical animal models, demonstrating their efficacy in complex biological systems. These studies are critical for assessing the real-world applicability of the peptide's antimicrobial and anti-inflammatory properties.

Mouse Model for Septic Shock Septic shock, a life-threatening condition characterized by a dysregulated host response to infection, is often modeled in mice. nih.gov Research has shown that (Lys18)-Pseudin-2 (Ps-K18) possesses both antibacterial and anti-inflammatory effects in mouse models of septic shock. nih.gov This suggests that the peptide can not only combat the underlying infection but also modulate the excessive inflammatory response that leads to organ damage.

Mouse Models for Skin Infection and Wound Healing The efficacy of pseudin-2 analogs has been extensively studied in mouse models of skin infection and wound healing. nih.govnih.govnih.gov In one model, wounds on the backs of mice are created and subsequently infected with pathogenic bacteria, such as multidrug-resistant (MDR) Pseudomonas aeruginosa or Staphylococcus aureus. nih.govacs.org

Studies using a truncated analog of (Lys18)-Pseudin-2, known as Pse-T2, have shown significant improvements in wound healing in mice infected with MDR P. aeruginosa. nih.govresearchgate.net When applied to the infected wounds, Pse-T2 treatment led to significantly faster wound closure compared to untreated wounds. nih.gov This enhanced healing was associated with a reduction in inflammation, evidenced by the suppression of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α at the infection site. nih.gov Furthermore, another derivative, Pse-T2-C12, was effective in reducing infection by MDR Staphylococcus aureus in a mouse model, which also resulted in a diminished inflammatory response. acs.orgnih.gov Similarly, an analog of pseudin-2 demonstrated excellent antifungal efficiency in a Candida tropicalis skin infection mouse model. nih.gov These findings underscore the dual role of these peptides in eradicating pathogens and promoting a favorable environment for tissue repair. nih.govresearchgate.net

Table 2: Summary of In Vivo Efficacy Studies of Pseudin-2 Analogs

PeptideAnimal ModelPathogenKey FindingsReference
(Lys18)-Pseudin-2 (Ps-K18)Mouse septic shock modelNot specifiedDemonstrated in vivo antibacterial and anti-inflammatory effects. nih.gov
Pse-T2 (Truncated Analog)Mouse wound modelMDR Pseudomonas aeruginosaSignificantly accelerated infected-wound healing; suppressed IL-1β, IL-6, and TNF-α. nih.gov
Pse-T2-C12 (Truncated Analog)Mouse infection modelMDR Staphylococcus aureusReduced infection and resulted in a reduced inflammatory response. acs.orgnih.gov
Pseudin-2 AnalogMouse skin infection modelCandida tropicalisShowed excellent antifungal efficiency. nih.gov

Future Research Directions

Exploration of Further Peptide Modifications for Enhanced Target Specificity and Reduced Research Limitations

The development of (Lys18)-Pseudin-2, an analog of the naturally occurring frog skin peptide Pseudin-2, highlights the potential of amino acid substitution to improve therapeutic characteristics. nih.gov Future research should systematically explore a wider range of modifications to further refine its bioactivity, specificity, and stability. The primary goals are to maximize its efficacy against microbial targets while minimizing interactions with host cells and overcoming inherent limitations of peptides, such as susceptibility to enzymatic degradation. dntb.gov.uanih.govrsc.org

Key strategies for modification include:

Amino Acid Substitution: Beyond the lysine (B10760008) at position 18, other substitutions could be explored. Introducing proline residues can enhance cell penetration, while strategic placement of tryptophan can modify hydrophobicity and membrane interaction. nih.govasm.orgasm.org The use of non-canonical or D-amino acids could confer resistance to proteases, thereby increasing the peptide's in vivo half-life. rsc.orgmdpi.com

Altering Physicochemical Properties: The balance between cationicity (positive charge) and hydrophobicity is critical for the activity and selectivity of antimicrobial peptides (AMPs). dntb.gov.uanih.gov While the Lys18 substitution enhances cationicity, further adjustments could fine-tune this balance. nih.gov Techniques like peptide tagging or conjugation with lipids can also be employed to modulate these properties. dntb.gov.uanih.gov

Truncation and Cyclization: Truncated analogs of Pseudin-2 have already shown high antimicrobial activity, suggesting that shorter sequences may retain or even enhance function while being more cost-effective to synthesize. asm.orgacs.org Cyclization, or "stapling," is another promising strategy to lock the peptide into its bioactive α-helical conformation, potentially increasing its stability and resistance to degradation. rsc.org

Table 1: Potential Peptide Modification Strategies for (Lys18)-Pseudin-2 Analogs

Modification Strategy Rationale & Objective Expected Outcome
D-Amino Acid Substitution Increase resistance to proteolytic degradation by bacterial and host enzymes. rsc.orgmdpi.com Enhanced peptide stability and longer in vivo half-life.
Hydrophobicity Modulation Optimize the hydrophobic-hydrophilic balance to improve selective disruption of microbial membranes over host cells. dntb.gov.uanih.gov Increased therapeutic index (higher efficacy, lower toxicity).
Peptide Truncation Identify the minimal active sequence to reduce synthesis cost and potentially improve tissue penetration. asm.orgacs.org A more cost-effective and potentially more potent therapeutic lead.
PEGylation Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to shield the peptide from proteases and reduce renal clearance. rsc.org Increased circulation time and reduced immunogenicity.

| Lipidation (Lipopeptides) | Acylation with fatty acids to enhance membrane interaction and self-assembly properties. dntb.gov.ua | Improved antimicrobial potency and potential for novel delivery systems. |

Deeper Investigations into Novel Intracellular Targets and Cellular Signaling Pathways

While many AMPs exert their effects by disrupting the bacterial membrane, a growing body of evidence indicates that they can also translocate into the cell to act on internal targets. asm.orgnih.govresearchgate.net This dual-action mechanism is a significant advantage, as it can lead to more efficient killing and may reduce the likelihood of resistance development. The parent peptide, Pseudin-2, is known to form pores in the membrane, enter the cytoplasm, and inhibit macromolecule synthesis by binding to RNA. acs.orgnih.gov

Future research on (Lys18)-Pseudin-2 should aim to:

Identify and Validate Intracellular Binding Partners: Beyond RNA, investigations should explore other potential targets. These could include DNA, ribosomes, or specific enzymes crucial for bacterial survival. asm.orgcabidigitallibrary.org Techniques such as pull-down assays coupled with mass spectrometry could identify proteins that interact directly with the peptide.

Elucidate Mechanisms of Translocation: Understanding how (Lys18)-Pseudin-2 crosses the bacterial membrane is key to optimizing its intracellular activity. Studies have shown that for some peptides, a proline-induced hinge is crucial for promoting translocation across lipid bilayers. asm.org

Analyze Effects on Signaling Pathways: Research should examine how the peptide affects bacterial signaling and metabolic pathways. For instance, it could interfere with protein folding by targeting chaperones like DnaK or disrupt cell division processes. asm.orgnih.gov

Table 2: Potential Intracellular Targets for (Lys18)-Pseudin-2 and its Analogs

Target Class Specific Example(s) Potential Consequence of Inhibition
Nucleic Acids DNA, RNA Inhibition of replication, transcription, and translation. asm.orgnih.gov
Protein Synthesis Ribosomes, Elongation factors Halting of protein production, leading to cell death. asm.orgnih.gov
Enzymes Proteases, ATP synthase Disruption of essential metabolic and cellular processes. asm.orgnih.gov
Cell Division Proteins FtsZ Prevention of bacterial cell division and proliferation. asm.org

| Protein Folding | Chaperone proteins (e.g., GroEL, DnaK) | Accumulation of misfolded, non-functional proteins. nih.gov |

Conceptual Framework for Combination Strategies with Existing Antimicrobial Agents

The synergy between AMPs and conventional antibiotics represents a powerful strategy to combat multidrug-resistant (MDR) bacteria. frontiersin.orgnih.gov AMPs can permeabilize the bacterial membrane, thereby facilitating the entry of other antibiotics and enhancing their efficacy at lower concentrations. acs.orgnih.gov This approach can restore the effectiveness of older antibiotics, broaden their spectrum of activity, and reduce the selective pressure that drives resistance. frontiersin.orgdovepress.com

A conceptual framework for using (Lys18)-Pseudin-2 in combination therapy would involve pairing it with antibiotics that have complementary mechanisms of action.

With Cell Wall Synthesis Inhibitors (e.g., β-lactams): (Lys18)-Pseudin-2 could disrupt the outer membrane of Gram-negative bacteria, allowing β-lactams to more easily reach their targets (penicillin-binding proteins) in the periplasmic space.

With Protein Synthesis Inhibitors (e.g., Aminoglycosides, Macrolides): By increasing membrane permeability, the peptide could boost the intracellular concentration of these antibiotics, enhancing their effect on bacterial ribosomes. frontiersin.orgnih.gov The combination of the AMP DP7 with azithromycin (B1666446) (a macrolide) has shown synergistic effects. dovepress.com

With Nucleic Acid Synthesis Inhibitors (e.g., Fluoroquinolones, Rifampicin): Facilitated entry across the membrane would lead to higher concentrations of these drugs at their DNA and RNA polymerase targets. acs.org

Table 3: Conceptual Framework for Synergistic Combinations with (Lys18)-Pseudin-2

Antibiotic Class Mechanism of Action Rationale for Synergy
β-Lactams (e.g., Meropenem) Inhibits cell wall synthesis. nih.gov (Lys18)-Pseudin-2 disrupts the outer membrane, granting the antibiotic access to the cell wall. acs.org
Glycopeptides (e.g., Vancomycin) Inhibits cell wall synthesis in Gram-positive bacteria. dovepress.com Peptide-induced membrane perturbation may enhance activity, particularly against resistant strains.
Aminoglycosides (e.g., Gentamicin) Inhibits protein synthesis by binding to the 30S ribosomal subunit. dovepress.com Increased intracellular uptake of the antibiotic due to membrane permeabilization.
Macrolides (e.g., Azithromycin) Inhibits protein synthesis by binding to the 50S ribosomal subunit. dovepress.com Synergistic action by targeting different components of the protein synthesis machinery (RNA and ribosomes).

| Rifamycins (e.g., Rifampicin) | Inhibits RNA polymerase. acs.org | Dual attack on nucleic acid synthesis (RNA polymerase inhibition and direct RNA binding by the peptide). |

Research on Mechanisms to Counteract Potential Resistance Development in Target Organisms

While a key advantage of AMPs is the lower frequency of resistance development compared to conventional antibiotics, bacteria can still evolve mechanisms to evade them. mdpi.comfrontiersin.org Understanding these potential resistance strategies is crucial for designing next-generation peptides that can maintain their efficacy over the long term.

Future research in this area should focus on:

Investigating Resistance Mechanisms: Studies should be conducted to determine if bacteria can develop resistance to (Lys18)-Pseudin-2 through known AMP-resistance pathways. These include:

Altering Cell Surface Charge: Modifying the net negative charge of the bacterial envelope (e.g., through D-alanylation of teichoic acids) to repel the cationic peptide. wikipedia.orgnih.gov

Proteolytic Degradation: Secretion of proteases that can cleave and inactivate the peptide. wikipedia.orgresearchgate.net

Efflux Pumps: Actively pumping the peptide out of the cell. nih.govnih.gov

Biofilm Formation: Creating a protective extracellular matrix that hinders peptide penetration. nih.gov

Designing Resistance-Proof Analogs: The knowledge gained from resistance studies can inform the design of more robust peptides. For example, incorporating D-amino acids or cyclizing the peptide can make it resistant to proteases. rsc.org Modifications that enhance intracellular targeting may also be harder for bacteria to counteract, as this would require altering fundamental internal processes. nih.gov

Table 4: Bacterial Resistance Mechanisms and Peptide Design Counter-Strategies

Resistance Mechanism Description Potential Design Counter-Strategy for Analogs
Proteolytic Degradation Bacterial proteases cleave the peptide, rendering it inactive. wikipedia.orgresearchgate.net Incorporate non-natural D-amino acids or cyclize the peptide backbone to block protease access. rsc.org
Cell Surface Modification Reduction of net negative surface charge, leading to electrostatic repulsion of the cationic peptide. wikipedia.orgnih.gov Increase peptide cationicity or design peptides that also target neutral membranes.
Efflux Pumps Membrane transporters actively expel the peptide from the cytoplasm. nih.govnih.gov Design modifications that promote rapid, irreversible membrane damage or that are not recognized by the pump substrate-binding site.
Biofilm Formation Bacteria encase themselves in an exopolysaccharide matrix that acts as a physical barrier. nih.gov Develop analogs with enhanced anti-biofilm activity or combine with biofilm-disrupting agents.

| Peptide Sequestration | Surface proteins or outer membrane vesicles bind and sequester the peptide, preventing it from reaching the cell membrane. wikipedia.org | Modify the peptide sequence to reduce binding affinity to these sequestration components. |

Expanding the Scope of Pre-clinical Applications for (Lys18)-Pseudin-2 Analogs

The biological activities of Pseudin-2 and its analogs are not limited to direct antimicrobial action. Research has already uncovered intriguing alternative functions that warrant further pre-clinical investigation. Expanding the scope of applications could significantly increase the therapeutic value of the (Lys18)-Pseudin-2 scaffold.

Promising areas for expanded pre-clinical research include:

Metabolic Disease: The [Lys18]-pseudin-2 analog has been shown to stimulate insulin (B600854) secretion in a glucose-dependent, calcium-independent manner. nih.gov This makes it a compelling candidate for development as a novel therapeutic agent for type 2 diabetes. Further pre-clinical studies in animal models of diabetes are a clear next step.

Anti-inflammatory and Wound Healing: A truncated analog of Pseudin-2, Pse-T2, not only showed potent activity against MDR P. aeruginosa in infected wounds but also promoted healing by reducing the expression of pro-inflammatory cytokines like IL-6 and TNF-α. asm.org This dual-action capability is highly desirable for treating infected wounds. (Lys18)-Pseudin-2 analogs should be tested in similar pre-clinical models.

Anti-cancer Activity: Like many cationic AMPs, Pseudin-2 may have the ability to selectively target and disrupt the membranes of cancerous cells, which often have a higher net negative charge than non-cancerous cells. wikipedia.org Pre-clinical screening against various cancer cell lines could uncover potential applications in oncology.

Table 5: Current and Potential Pre-clinical Applications of Pseudin-2 Analogs

Therapeutic Area Observed or Potential Application Rationale / Supporting Evidence
Infectious Disease Treatment of infections by MDR bacteria, including P. aeruginosa and S. aureus. asm.orgnih.gov Direct antimicrobial activity through membrane disruption and inhibition of intracellular processes. asm.orgnih.gov
Metabolic Disease Treatment of Type 2 Diabetes. [Lys18]-pseudin-2 stimulates insulin secretion from pancreatic β-cells. nih.gov
Wound Healing Treatment of infected skin wounds. Analogs show both antimicrobial and anti-inflammatory activity, reducing bacterial load and suppressing inflammatory cytokines to promote healing. asm.org
Anti-Biofilm Therapy Disruption of bacterial biofilms. Truncated analogs have demonstrated the ability to inhibit and eradicate biofilms formed by pathogenic bacteria. acs.org

| Oncology | Potential as a selective anti-cancer agent. | Cationic and amphipathic properties may allow for selective targeting of negatively charged cancer cell membranes. wikipedia.org |

Q & A

Basic: What are the recommended methods for synthesizing (Lys18)-Pseudin-2 Trifluoroacetate, and how does the trifluoroacetate counterion influence purification?

Methodological Answer:
Solid-phase peptide synthesis (SPPS) is the standard method, with Fmoc/t-Bu chemistry for Lys18 incorporation. The trifluoroacetate (TFA) counterion originates from cleavage/deprotection using TFA-containing cocktails. During reverse-phase HPLC purification, TFA enhances peptide solubility and improves peak resolution due to its ion-pairing properties. However, residual TFA may persist post-lyophilization, necessitating rigorous dialysis or alternative counterion exchange (e.g., acetate) to minimize interference in downstream assays .

Basic: How should researchers handle and store this compound to maintain stability?

Methodological Answer:
Store lyophilized peptide at -20°C in airtight, desiccated containers to prevent hydrolysis. For reconstitution, use sterile, deionized water or buffered solutions (pH 4–6). Avoid repeated freeze-thaw cycles; aliquot working solutions. During handling, wear nitrile gloves, protective eyewear, and lab coats to prevent degradation from moisture or enzymatic activity. Waste containing TFA requires segregation and professional disposal to comply with environmental safety protocols .

Advanced: What analytical techniques are optimal for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • LC-MS : Quantifies purity (>95%) and confirms molecular weight (use electrospray ionization). Note: TFA suppresses ionization; substitute with formic acid in mobile phases.
  • NMR : 1H/13C NMR identifies secondary structure and Lys18 modification. Pre-treat samples with D2O exchange to reduce TFA signal interference at ~1.1 ppm .
  • Circular Dichroism (CD) : Optimize peptide concentration (0.1–0.5 mg/mL) in phosphate buffer (pH 7.4). Use a 0.1 cm pathlength cell and scan from 190–260 nm to assess α-helical content, a critical feature of Pseudin-2 analogs .

Advanced: How can the trifluoroacetate counterion interfere with biological assays, and what mitigation strategies are effective?

Methodological Answer:
TFA can inhibit cell viability (IC50 ~0.1–1 mM) and distort antimicrobial activity readouts. Mitigation strategies:

  • Dialysis : Use 1 kDa MWCO membranes against ammonium bicarbonate (pH 7.5) for 24–48 hrs.
  • Lyophilization with alternative buffers : Replace TFA with acetic acid during HPLC purification.
  • Control experiments : Include TFA-only controls at concentrations matching residual levels in test samples .

Advanced: What computational modeling approaches are suitable for studying the structure-activity relationship of (Lys18)-Pseudin-2 derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P) to simulate peptide-membrane interactions. Focus on Lys18’s role in lipid bilayer penetration.
  • Docking Studies (AutoDock Vina) : Model binding to bacterial membrane targets (e.g., lipid A). Validate with mutagenesis data.
  • Quantitative Structure-Activity Relationship (QSAR) : Corrogate α-helicity (from CD) with MIC values using partial least squares regression .

Basic: What are the critical parameters to optimize in circular dichroism (CD) spectroscopy for assessing the secondary structure of this compound?

Methodological Answer:

  • Buffer Selection : Avoid chloride ions (use phosphate or Tris).
  • Peptide Concentration : 0.1–0.5 mg/mL to balance signal-to-noise and aggregation risks.
  • Temperature Control : Perform scans at 25°C with a Peltier-equipped spectrometer.
  • Pathlength : 0.1 cm quartz cells for UV transparency.
  • Data Normalization : Express results as mean residue ellipticity (θ, deg·cm²·dmol⁻¹) .

Advanced: How do researchers reconcile discrepancies in antimicrobial activity data of Pseudin-2 analogs across different studies?

Methodological Answer:

  • Standardize Assay Conditions : Use CLSI guidelines for broth microdilution (e.g., cation-adjusted Mueller-Hinton broth).
  • Control for TFA Residues : Quantify via ion chromatography and adjust activity metrics accordingly.
  • Meta-Analysis Frameworks : Apply mixed-effects models to account for variability in bacterial strains, peptide batches, and assay endpoints. Cross-reference with structural data (e.g., NMR helicity) to identify mechanistic outliers .

Advanced: What experimental designs are recommended for evaluating the cytotoxicity of this compound in mammalian cell lines?

Methodological Answer:

  • Dose-Response Curves : Test 0.1–100 µM ranges in HEK293 or HaCaT cells using MTT assays. Include TFA controls.
  • Time-Kill Studies : Compare 24 hr vs. 48 hr exposures to assess delayed toxicity.
  • Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) and membrane integrity (propidium iodide uptake).
  • Hemolysis Assays : Use human erythrocytes (4% hematocrit) to gauge selectivity for microbial vs. host cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.